2-{1-[2-(cyclohex-1-en-1-yl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-oxoethyl 2-methanesulfinylbenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
[2-[1-[2-(cyclohexen-1-yl)ethyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-methylsulfinylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4S/c1-17-15-21(18(2)25(17)14-13-19-9-5-4-6-10-19)22(26)16-29-24(27)20-11-7-8-12-23(20)30(3)28/h7-9,11-12,15H,4-6,10,13-14,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJCKAFNTAVHNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCC2=CCCCC2)C)C(=O)COC(=O)C3=CC=CC=C3S(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{1-[2-(cyclohex-1-en-1-yl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-oxoethyl 2-methanesulfinylbenzoate is a novel chemical entity that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a pyrrole ring, a methanesulfinyl group, and a benzoate moiety. The presence of these functional groups suggests potential interactions with various biological targets.
Research on structurally similar compounds indicates that the methanesulfinyl group can enhance the compound's reactivity and stability, potentially influencing its interaction with enzymes and receptors. For instance, compounds with similar structures have shown to inhibit enzymes such as carbonic anhydrase IX, which is implicated in cancer progression .
Antitumor Activity
Preliminary studies suggest that derivatives related to this compound may exhibit significant antitumor activity. In particular, compounds containing the pyrrole structure have been reported to suppress cell growth and enhance glucose uptake in monoclonal antibody production systems . This indicates a possible role in enhancing metabolic processes within cancer cells.
Enzyme Inhibition
The compound's structural features suggest it may act as an enzyme inhibitor. For example, analogs have been shown to selectively inhibit carbonic anhydrases, which are crucial for maintaining acid-base balance in organisms and are often overexpressed in tumors. Such inhibition could lead to reduced tumor growth and metastasis.
Study on Pyrrole Derivatives
A study focused on pyrrole derivatives demonstrated that modifications at specific positions significantly affected their biological activity. For instance, the introduction of methyl groups at the 2 and 5 positions of the pyrrole ring enhanced cell-specific productivity in cell culture systems . This suggests that similar modifications in our compound could yield enhanced biological effects.
Antifungal Activity
Another relevant study investigated the antifungal properties of sulfonamide derivatives. These compounds exhibited selective antifungal activity against Candida albicans, highlighting the potential for similar activities in our compound due to its sulfonyl group .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
